1H-perimidin-2-amine hydrobromide hydrate

説明

BenchChem offers high-quality 1H-perimidin-2-amine hydrobromide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-perimidin-2-amine hydrobromide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

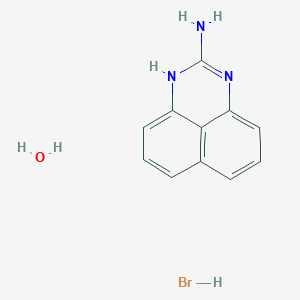

Structure

3D Structure of Parent

特性

IUPAC Name |

1H-perimidin-2-amine;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFTZVZWUMSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383798 | |

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313223-13-1 | |

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1H-Perimidin-2-amine Hydrobromide Hydrate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 1H-perimidin-2-amine hydrobromide hydrate, a heterocyclic compound of significant interest to the scientific community. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document details established synthetic pathways to the perimidine scaffold, outlines robust analytical methods for its characterization, and discusses its broad-ranging applications in medicinal chemistry and materials science. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility and experimental handling of this versatile molecule.

Introduction to the Perimidine Scaffold

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds built upon a tricyclic framework. This structure features a pyrimidine ring fused with a naphthalene moiety at the 1,8-positions. The unique arrangement of two nitrogen atoms at the first and third positions leads to a distinctive electronic character; the system contains both π-excessive and π-deficient regions within the same molecule, which is responsible for its diverse reactivity.[1] Perimidine and its derivatives can undergo both electrophilic substitutions on the naphthalene ring and nucleophilic reactions on the heteroaromatic portion.[1]

This chemical versatility has positioned perimidines as privileged scaffolds in various scientific domains. They are foundational components in the development of dyes, corrosion inhibitors, and advanced polymer materials.[1] Furthermore, their ability to interact with biological macromolecules has led to their investigation as potent therapeutic agents with a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3]

Physicochemical Properties of 1H-Perimidin-2-amine Hydrobromide Hydrate

The hydrobromide salt and hydrated form of 1H-perimidin-2-amine are often utilized in laboratory settings to improve the compound's stability and handling characteristics. The salt form typically enhances aqueous solubility, which is crucial for biological assays and certain reaction conditions. The presence of a water molecule in the crystal lattice (hydrate) contributes to the overall stability of the solid-state structure.

All quantitative data for the monohydrate form are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrN₃O | PubChem[4] |

| Molecular Weight | 282.14 g/mol | PubChem[4] |

| IUPAC Name | 1H-perimidin-2-amine;hydrate;hydrobromide | PubChem[4] |

| CAS Number | 313223-13-1 | PubChem[4] |

| SMILES | C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br | PubChem[4] |

| InChIKey | OOXFTZVZWUMSIW-UHFFFAOYSA-N | PubChem[4] |

| Parent Compound | 2-Aminoperimidine (CID: 112416) | PubChem[4] |

| Component Compounds | 2-Aminoperimidine, Hydrogen Bromide, Water | PubChem[4] |

Synthesis and Mechanistic Considerations

The synthesis of the perimidine core is a well-established process in organic chemistry, providing a reliable foundation for accessing a wide array of derivatives.

The most common and efficient method for constructing the perimidine ring system involves the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene (also known as naphthalene-1,8-diamine or NDA) with various carbonyl compounds, such as aldehydes or ketones.[1][3][5]

The reaction mechanism proceeds through several key steps:

-

Activation: The carbonyl carbon is activated by a catalyst (typically an acid) or solvent, making it more electrophilic.

-

Schiff Base Formation: One of the amino groups of NDA performs a nucleophilic attack on the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the imine carbon.

-

Aromatization: A final 1,3-proton transfer results in the formation of the stable, aromatic perimidine ring system.[1]

To specifically synthesize 2-aminoperimidines, the carbonyl precursor must be a reagent that introduces an amino group at the 2-position. A modern and efficient approach involves the reaction of 1,8-diaminonaphthalene with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides.[6] This reaction is believed to proceed through the formation of a thiourea intermediate, which subsequently eliminates hydrogen sulfide upon cyclization to form the 2-aminoperimidine core.[6]

This protocol is a representative example of the general synthesis of a perimidine derivative, adapted from established literature procedures.[3][7] It serves as a self-validating system, as the successful formation of the product can be readily confirmed by standard analytical techniques.

Objective: To synthesize 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine via condensation.

Materials:

-

1,8-Diaminonaphthalene (1.0 mmol, 158.2 mg)

-

4-Methoxybenzaldehyde (1.0 mmol, 136.1 mg, 121 µL)

-

Glacial Acetic Acid (catalyst, ~0.1 mL)

-

Ethanol (solvent, 15 mL)

-

Deionized Water

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,8-diaminonaphthalene (1.0 mmol) and ethanol (15 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and facilitate a homogenous reaction mixture.

-

-

Addition of Aldehyde: To the stirring solution, add 4-methoxybenzaldehyde (1.0 mmol) dropwise.

-

Catalysis: Add a catalytic amount of glacial acetic acid (~2-3 drops). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The formation of a new, less polar spot indicates product formation.

-

Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing 50 mL of cold deionized water. A precipitate should form.

-

Causality: The product is typically insoluble in water, allowing for its precipitation and separation from the water-soluble catalyst and any unreacted starting materials.

-

-

Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system (typically in the δ 6.5-7.5 ppm range). Signals corresponding to the N-H protons will appear as broad singlets, and specific signals for the substituent at the 2-position will be present.

-

¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms and show characteristic peaks for the aromatic and imine/aminal carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include N-H stretching (typically a broad peak around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N/C=C stretching in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should match the calculated value for the molecular formula C₁₁H₁₂BrN₃O, thereby confirming its elemental composition.[4]

Applications in Research and Development

The perimidine scaffold is a cornerstone in the development of novel functional molecules for diverse applications.

The 2-aminoperimidine moiety, in particular, is a key pharmacophore. Derivatives have demonstrated a wide array of biological activities, making them attractive lead compounds in drug discovery.[8]

-

Antitumor Agents: Perimidines have been designed as DNA-intercalating agents.[3]

-

Antimicrobial and Antifungal Activity: The scaffold is present in compounds showing potent activity against various bacterial and fungal strains.[1][2]

-

Anti-inflammatory and Antioxidant Properties: Certain derivatives exhibit significant anti-inflammatory and radical-scavenging capabilities.[1]

Beyond medicine, perimidines are valued for their unique photophysical and chemical properties.

-

Corrosion Inhibitors: The nitrogen atoms in the perimidine ring can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion, particularly for mild steel in acidic environments.[1][9]

-

Dyes and Photosensitizers: The extended π-conjugated system of perimidines allows them to absorb and emit light, making them useful as coloring agents and in the development of photosensors.[1]

Conclusion

1H-perimidin-2-amine hydrobromide hydrate is a compound of considerable scientific value, underpinned by its straightforward synthesis and versatile chemical nature. Its precise molecular weight of 282.14 g/mol is a fundamental parameter for all quantitative experimental work. The robust synthetic methodologies available for the perimidine scaffold, combined with its broad spectrum of biological activities and material applications, ensure that it will remain a subject of intensive research. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently engage with this important class of heterocyclic compounds.

References

-

Jadhav, S. D., & Sekar, N. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56(8), 947-965. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 112415, 1H-Perimidin-2-amine, hydrochloride (1:1). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2795579, 1H-perimidin-2-amine hydrobromide hydrate. Retrieved from [Link]

-

Pharmaffiliates (n.d.). Teneligliptin Hydrobromide Hydrate, CAS No: 1572583-29-9. Retrieved from [Link]

-

Singh, A., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Health and Pharmaceutical Research, 3(2), 1-10. [Link]

-

Pozharskii, A. F., et al. (1998). 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. Journal of the Chemical Society, Perkin Transactions 2, (2), 319-325. [Link]

-

Rusanov, E. B., et al. (2024). Synthesis of N-(1-((1H-perimidin-2-yl)amino) -2,2,2-trichloroethyl)carboxamides. Polycyclic Aromatic Compounds. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

-

Hameed, P. S., & Al-Masoudi, N. A. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 89-99. [Link]

-

Zheldakov, A. S., et al. (2015). Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ChemInform, 46(31). [Link]

-

Zare, M., & Alinezhad, H. (2013). Sulfonated ordered nanoporous carbon as an eficient solid catalyst for the synthesis of perimidine derivatives. Catalysis Science & Technology, 3(9), 2419-2425. [Link]

-

Zhang, J., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(1), 1-15. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

-

ResearchGate (n.d.). Molecular structures of 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER). Retrieved from [Link]

-

El-Ghamry, H. A., et al. (2020). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Molecules, 25(21), 5038. [Link]

-

Trifonov, R. E., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587. [Link]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1H-perimidin-2-amine hydrobromide hydrate solubility data

An In-Depth Technical Guide to the Solubility Profiling of 1H-perimidin-2-amine hydrobromide hydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand, experimentally determine, and interpret the aqueous and organic solubility of 1H-perimidin-2-amine hydrobromide hydrate. Given the absence of extensive published solubility data for this specific salt hydrate, this document serves as a first-principles guide, blending theoretical considerations with robust, field-proven experimental protocols.

Introduction and Strategic Importance

1H-perimidin-2-amine belongs to the perimidine class of N-heterocycles. Perimidines are versatile scaffolds utilized in materials science and are investigated for a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties.[1] The development of any new chemical entity into a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability.[2]

This guide focuses on the hydrobromide hydrate salt of 1H-perimidin-2-amine. The selection of a salt form is a common strategy to improve the solubility and dissolution rate of poorly soluble parent compounds, particularly those containing basic functional groups like amines.[3] Understanding the solubility profile of this specific salt hydrate is therefore essential for designing effective formulation strategies, predicting in vivo behavior, and ensuring consistent product performance.

Physicochemical Profile and Predicted Behavior

A thorough understanding of the molecule's intrinsic properties is the foundation for designing meaningful solubility experiments.

Core Molecular Structure and Properties

-

Chemical Name: 1H-perimidin-2-amine hydrobromide hydrate[4]

-

Molecular Formula: C₁₁H₁₂BrN₃O[4]

-

Molecular Weight: 282.14 g/mol [4]

-

Parent Compound: 1H-perimidin-2-amine (2-Aminoperimidine)[4]

-

Key Functional Group: A basic 2-amino group integrated into a guanidine-like system within the perimidine ring structure. The basicity of this amine is the most critical factor governing its aqueous solubility.[3]

Impact of the Salt and Hydrate Form

-

Hydrobromide Salt: The compound is the salt of a basic amine and a strong acid (HBr). In solution, it will exist in equilibrium between the protonated (cationic) form and the neutral free base. This equilibrium is pH-dependent, and therefore, its aqueous solubility is expected to be highly sensitive to pH.[]

-

Hydrate Form: The presence of water within the crystal lattice (a hydrate) can influence the thermodynamic solubility compared to an anhydrous form.[2] The dissolution of a hydrate does not require the energetically costly step of breaking up an anhydrous crystal lattice to accommodate water molecules. However, the specific impact can vary; therefore, it is crucial to characterize the solid form before and after solubility experiments.

Predicted Solubility Behavior

Based on its structure as an amine salt, we can predict the following:

-

High Solubility at Low pH: At acidic pH, the amine will be fully protonated, leading to strong ion-dipole interactions with water and resulting in higher solubility.

-

Decreasing Solubility with Increasing pH: As the pH increases and approaches the pKa of the conjugate acid, the proportion of the neutral, less soluble free base will increase, causing a sharp decrease in solubility.

-

Solvent Polarity: The solubility in organic solvents will depend on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. Polar protic solvents like methanol and ethanol may be effective, while non-polar solvents like hexane are expected to be poor solvents. General studies on perimidine derivatives have indicated solubility in polar aprotic solvents like DMSO and DMF.[6]

Strategic Workflow for Solubility Determination

A multi-stage approach is recommended to build a comprehensive solubility profile, moving from rapid screening to definitive equilibrium measurements. This strategy ensures efficient use of resources while generating high-quality, reliable data.

Caption: Strategic workflow for comprehensive solubility profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps to ensure data integrity and reproducibility.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium.

Objective: To determine the equilibrium solubility of 1H-perimidin-2-amine hydrobromide hydrate in a specific solvent at a controlled temperature.

Materials:

-

1H-perimidin-2-amine hydrobromide hydrate (solid)

-

Solvent of interest (e.g., deionized water, 0.1 M phosphate buffer pH 7.4, 0.1 N HCl)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).

-

Causality: Using a clear excess of solid is the defining principle of this method, ensuring the resulting solution is truly saturated.[7]

-

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined time.

-

Trustworthiness: A time-to-equilibrium study must be performed. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[8]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot from the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Causality: Filtration is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.[9]

-

-

pH Measurement: Measure the pH of the remaining saturated solution to determine the final equilibrium pH. This is especially critical for unbuffered systems like pure water.

-

Dilution and Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method (see Protocol 4.2).

-

Solid-State Analysis: Recover the remaining solid from the vial, dry it, and analyze it using techniques like X-ray Powder Diffraction (XRPD).

-

Trustworthiness: This step is essential to confirm that the compound did not undergo a phase transition, such as converting to the free base or a different hydrate state, during the experiment. The determined solubility value is only valid for the solid form that was in equilibrium with the solvent.

-

Protocol 2: Analytical Quantification by RP-HPLC

A validated HPLC method is required for accurate and specific measurement of the dissolved compound.

Step-by-Step Methodology:

-

System Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient method can be developed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for 1H-perimidin-2-amine.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.999 is ideal).

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Calculation: Use the peak area of the unknown sample and the calibration curve equation to calculate its concentration. Back-calculate the original solubility value in the undiluted sample, accounting for all dilution factors. Report the final solubility in mg/mL and molarity.

Data Presentation and Interpretation

Organizing the generated data into a clear format is crucial for analysis and comparison.

Quantitative Data Summary

All quantitative data should be summarized in a structured table.

| Solvent System | Temperature (°C) | Equilibrium pH | Solubility (mg/mL) | Solubility (M) | Solid Form Post-Experiment |

| Deionized Water | 25 | Value | Value | Value | e.g., Unchanged |

| 0.1 N HCl (pH ~1) | 25 | Value | Value | Value | e.g., Unchanged |

| PBS (pH 7.4) | 25 | 7.4 | Value | Value | e.g., Free Base |

| Methanol | 25 | N/A | Value | Value | e.g., Unchanged |

| DMSO | 25 | N/A | Value | Value | e.g., Unchanged |

Interpreting the pH-Solubility Profile

The relationship between pH and the solubility of an amine salt is fundamental. A plot of log(Solubility) versus pH provides critical insights into the compound's behavior in the gastrointestinal tract.

Caption: Idealized pH-solubility profile for a monoprotic basic drug.

This profile illustrates that at pH values significantly below the pKa, the solubility is high and dominated by the protonated salt form. As the pH approaches and surpasses the pKa, the solubility dramatically decreases, eventually plateauing at the intrinsic solubility (S₀) of the neutral free base.

Conclusion

Determining the solubility of 1H-perimidin-2-amine hydrobromide hydrate requires a systematic and rigorous experimental approach. Due to its nature as a salt of a basic amine, its aqueous solubility is inextricably linked to pH. The protocols outlined in this guide, from the gold-standard shake-flask method to essential analytical and solid-state characterization, provide a robust framework for generating reliable and interpretable data. This information is fundamental for guiding formulation development, predicting oral absorption, and advancing this compound through the drug development pipeline.

References

-

Jadhav, G. R., Shaikh, M. N., & Pawar, R. P. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56(8), 947-969. [Link]

-

Savova, D., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587. [Link]

-

PubChem. (n.d.). 1H-perimidin-2-amine hydrobromide hydrate. CID 2795579. [Link]

-

Glomme, A., & Sjogren, E. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Avdeef, A. (2012). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. In Solubility in Pharmaceutical Chemistry (pp. 1-36). Wiley-VCH. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

El-Sonbati, A. Z., et al. (2020). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Molecules, 25(21), 5198. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Slideshare. (2016). solubility experimental methods.pptx. [Link]

-

Indiana University. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. 1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

1H-perimidin-2-amine hydrobromide hydrate stability profile

An In-depth Technical Guide to the Stability Profile of 1H-perimidin-2-amine Hydrobromide Hydrate

Abstract

This technical guide provides a comprehensive analysis of the stability profile of 1H-perimidin-2-amine hydrobromide hydrate, a heterocyclic amine salt of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecule's intrinsic physicochemical properties, predict potential degradation pathways based on its structural moieties, and detail a complete suite of experimental procedures for a thorough stability assessment. This guide emphasizes the causality behind experimental design, covering solid-state stability (thermal and hygroscopic) and solution-state forced degradation studies (hydrolytic, oxidative, and photolytic), in alignment with ICH guidelines. The ultimate objective is to provide a self-validating system for characterizing the stability of this compound, enabling the development of stable formulations and robust, stability-indicating analytical methods.

Introduction to 1H-perimidin-2-amine Hydrobromide Hydrate

Perimidines are a fascinating class of nitrogen-containing heterocycles built upon a tricyclic framework that merges naphthalene and pyrimidine rings.[1][2] Their unique electronic structure, possessing both π-excessive and π-deficient characteristics, makes them valuable scaffolds in medicinal and materials science.[1][3] The specific compound, 1H-perimidin-2-amine, introduces a primary aromatic amine group, a common pharmacophore that is also a known site for metabolic activity and potential instability.

The formation of a hydrobromide salt hydrate is a common strategy in pharmaceutical development to improve properties such as solubility, dissolution rate, and handling.[4] However, the introduction of both a salt form and water of hydration creates a complex solid-state system.[5][6] The water molecules, integrated into the crystal lattice, can significantly enhance thermodynamic stability under ambient conditions but also introduce potential dehydration/hydration pathways that can alter the material's physical and chemical properties.[5][7] Therefore, a thorough understanding of the stability profile of 1H-perimidin-2-amine hydrobromide hydrate is critical for its successful development as a drug candidate. This involves characterizing its susceptibility to environmental factors such as heat, humidity, light, and pH to ensure the safety, efficacy, and shelf-life of the final drug product.[8][9]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before designing stability studies.

-

Chemical Name: 1H-perimidin-2-amine hydrobromide hydrate

-

Molecular Formula: C₁₁H₁₂BrN₃O[10]

-

Molecular Weight: 282.14 g/mol [10]

-

Chemical Structure: The structure consists of the rigid, planar perimidine ring system, an exocyclic primary amine at the 2-position, a bromide counter-ion, and at least one molecule of water of hydration.

Caption: Predicted degradation liabilities of the subject molecule.

Solid-State Stability Profile

The physical form of an active pharmaceutical ingredient (API) is critical to its performance. For a hydrate, the key concerns are the conditions under which it might lose or gain water, potentially transforming into a different, less stable, or less soluble form. [7][11]

Influence of Temperature and Humidity

The stability of a hydrate is a direct function of temperature and the water activity (or RH) of its environment. [7]Typically, a hydrate is the most thermodynamically stable form at higher RH, while the anhydrous form is favored at lower RH. [7]The transition between these states can be reversible or irreversible and may proceed through an unstable amorphous intermediate. [5]Characterizing this behavior is essential for defining appropriate manufacturing, packaging, and storage conditions. [12]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Causality: DVS is the definitive technique for probing the hygroscopicity of a material and its stability with respect to humidity. It measures mass change as a function of RH at a constant temperature, allowing for the precise determination of water uptake/loss and the identification of critical RH values where phase transitions occur. [12] Methodology:

-

Sample Preparation: Place 5-10 mg of 1H-perimidin-2-amine hydrobromide hydrate onto the DVS sample pan.

-

Initial Drying: Equilibrate the sample at 0% RH using a dry nitrogen stream until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This establishes the initial anhydrous or dehydrated mass.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Isotherm: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm reveals the nature of water sorption. A hysteresis loop between sorption and desorption may indicate irreversible changes or slow kinetics. A sharp, sudden mass increase at a specific RH is indicative of a phase transition to a higher hydrate form.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality: TGA measures mass loss as a function of temperature, making it ideal for quantifying the water content of the hydrate and determining the temperature of dehydration. [7]DSC measures the heat flow into or out of a sample as it is heated, identifying thermal events like melting, decomposition, or phase transitions associated with dehydration. [11] Methodology:

-

TGA Protocol:

-

Accurately weigh 5-10 mg of the sample into an open TGA pan (e.g., aluminum).

-

Heat the sample under a nitrogen purge (e.g., 20 mL/min) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 300 °C).

-

Analyze the resulting thermogram for mass loss steps. The percentage mass loss in a distinct step below ~150 °C typically corresponds to the loss of water of hydration.

-

-

DSC Protocol:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed or pinhole aluminum pan. A pinhole pan is often preferred for hydrate analysis to allow evolved water to escape.

-

Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a relevant temperature range.

-

Analyze the thermogram for endothermic or exothermic peaks. A broad endotherm corresponding to the TGA mass loss confirms dehydration. Sharp endotherms typically indicate melting.

-

Data Presentation: Solid-State Stability

| Parameter | Method | Result | Interpretation |

| Water Content | TGA | e.g., 6.4% mass loss at 85-110 °C | Corresponds to a monohydrate (Theoretical: 6.38%) |

| Dehydration Event | DSC | e.g., Broad endotherm onset at 85 °C | Confirms energy input required for water loss |

| Melting Point | DSC | e.g., Sharp endotherm onset at 210 °C | Melting of the dehydrated form |

| Hygroscopicity | DVS | e.g., <1% water uptake up to 80% RH | Non-hygroscopic under typical ambient conditions |

| Critical RH | DVS | e.g., Stable below 10% RH | Indicates RH below which dehydration may occur |

Solution-State Stability & Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement that involves subjecting the drug substance to conditions more severe than accelerated stability testing. [13][14]Its purpose is to identify likely degradation products and pathways, which is essential for developing and validating a stability-indicating analytical method. [9][13]A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still generating sufficient quantities of degradants for detection and characterization. [15]

Rationale and General Workflow

The strategy involves preparing a stock solution of the API and subjecting aliquots to various stress conditions (acid, base, oxidation, heat, light) for a defined period. [16]Samples are taken at various time points and analyzed by a suitable method, typically HPLC, to quantify the loss of the parent compound and the formation of degradation products.

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

Starting Material: A stock solution of 1H-perimidin-2-amine hydrobromide hydrate at ~1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Acidic Condition: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60 °C.

-

Basic Condition: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature.

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Immediately neutralize the samples (base for acid-stressed, acid for base-stressed) to stop the reaction, and dilute to a suitable concentration for analysis.

-

Condition: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

-

Causality: 3% H₂O₂ is a standard choice for oxidative stress, as it is strong enough to degrade susceptible functional groups like aromatic amines without being overly aggressive. [16]* Sampling: Withdraw aliquots at time points, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, ensuring no interference with analysis), and dilute for analysis.

-

Condition: Dilute the stock solution with the initial solvent (50:50 methanol:water) to 0.5 mg/mL. Incubate in a water bath at 60 °C, protected from light. This serves as a control for the hydrolytic studies.

-

Causality: Photostability testing is governed by ICH Q1B guidelines to assess the effect of light exposure. [17]* Condition: Expose the drug substance as a solid powder and in solution (~0.5 mg/mL) to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter. [17]* Control: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | Assay (% Remaining) | No. of Degradants >0.1% | Mass Balance (%) | Observations |

| 0.1 M HCl, 60°C | 24 h | 98.5% | 1 | 99.8% | Very stable to acid hydrolysis |

| 0.1 M NaOH, RT | 8 h | 85.2% | 3 | 99.5% | Moderate degradation |

| 3% H₂O₂, RT | 8 h | 79.8% | 4 | 98.9% | Significant oxidative degradation |

| Heat, 60°C | 24 h | 99.1% | 0 | 100.1% | Thermally stable in solution |

| Light (ICH Q1B) | - | 92.4% (Solid: 99.5%) | 2 | 99.2% | Photolabile in solution, stable as solid |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate its degradation products.

Method Selection Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the workhorse for stability studies due to its high resolving power and sensitivity. Coupling with a mass spectrometer (MS) is invaluable for the identification of degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.

Protocol: Stability-Indicating HPLC-UV/MS Method Development

-

Column and Mobile Phase Screening:

-

Start with a C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Screen different mobile phase compositions. A typical starting point is a gradient of a weak acid in water (e.g., 0.1% formic acid) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B. The acid helps to ensure good peak shape for the amine.

-

-

Method Optimization:

-

Analyze a composite sample containing the parent API and aliquots from all stressed conditions to ensure all degradation products are present.

-

Optimize the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

Select a UV detection wavelength that provides a good response for both the parent and the degradants, or use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity.

-

-

Method Validation (Specificity):

-

Inject individual stressed samples and the unstressed standard.

-

Demonstrate that the peaks for the degradation products do not interfere with the peak for the parent compound.

-

Perform peak purity analysis using a PDA detector to confirm that the parent peak is spectrally pure in the presence of its degradants.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the stressed samples using an LC-MS system operating in positive electrospray ionization (ESI) mode.

-

Identify the m/z of the parent compound and each degradation product. The mass shifts relative to the parent (e.g., +16 for oxidation, +18 for hydrolysis) provide strong evidence for the degradation pathway.

-

Summary and Recommendations

This guide outlines a comprehensive strategy for characterizing the stability of 1H-perimidin-2-amine hydrobromide hydrate. The theoretical assessment predicts that the primary degradation liabilities are oxidation and photolysis of the aromatic amine and perimidine ring system, as well as potential physical instability related to the hydrate form.

-

Solid-State: The compound is likely a stable, non-hygroscopic hydrate under ambient conditions. The critical parameters to define are the dehydration temperature (via TGA/DSC) and the critical relative humidity below which it may convert to an anhydrous form (via DVS).

-

Solution-State: The molecule is expected to be most susceptible to oxidative and photolytic degradation. It is likely stable to thermal and acidic stress but may show some liability to strong base.

-

Handling and Storage: Based on the predicted profile, the solid material should be stored protected from light in a well-sealed container to control humidity. Solutions should be prepared fresh and protected from light.

-

Formulation: The demonstrated susceptibility to oxidation and light will be a critical consideration during formulation. The inclusion of antioxidants or the use of opaque packaging may be necessary to ensure the stability of the final drug product.

By following the detailed protocols within this guide, researchers can build a complete stability profile, develop a validated stability-indicating method, and make informed decisions to advance the development of 1H-perimidin-2-amine hydrobromide hydrate.

References

-

Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds,

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules,

-

Solid State Characterizations of Pharmaceutical Hydrates. ResearchGate,

-

proUmid Hydrate Formation | DVS hydrate analysis. proUmid,

-

Effect of moisture on solid state stability. ResearchGate,

-

Review on Perimidines: A synthetic Pathways Approach. Material Science Research India,

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate,

-

1H-perimidin-2-amine hydrobromide hydrate. PubChem,

-

Molecular structures of 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER). ResearchGate,

-

Hygroscopicity of ondansetron salts dihydrate at 25 °C. ResearchGate,

-

Photochemistry of Aliphatic and Aromatic Amines. ResearchGate,

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis,

-

Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific,

-

Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry,

-

Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. Academic Journals,

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI,

-

Review on Perimidines: A synthetic Pathways Approach. ResearchGate,

-

The effect of temperature and pressure on the crystal structure of piperidine. Chemistry Central Journal,

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate,

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. ResearchGate,

-

Cyclic Amine Oxides as Tetrahydrofuran Clathrate Hydrate Inhibitors and Synergists for Gas Hydrate Kinetic Inhibitors. Energy & Fuels,

-

Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. PubMed,

-

Solid State Characterizations of Pharmaceutical Hydrates. AKJournals,

-

Role of water in the physical stability of solid dosage formulations. PubMed,

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics,

-

Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets. ResearchGate,

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia,

-

Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate,

-

(1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. MDPI,

-

Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed,

-

Properties of Hydrates (Experiment). Chemistry LibreTexts,

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline,

-

Chemical analysis in amine system operations. DigitalRefining,

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety,

-

Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Experts,

-

"Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube,

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology,

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing,

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA,

-

Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. IJRPR,

-

Solid-state behavior of pharmaceutical hydrates. ProQuest,

-

Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment. ResearchGate,

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed,

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI,

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. 1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Synthesis of 2-Aminoperimidine Hydrobromide Hydrate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-aminoperimidine hydrobromide hydrate, a valuable reagent in analytical chemistry.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural list to offer insights into the reaction mechanism, safety considerations, and characterization of the final product, ensuring a reproducible and safe laboratory workflow.

Introduction and Significance

2-Aminoperimidine and its salts are heterocyclic compounds built upon a perimidine nucleus fused with a naphthalene ring system.[3] The hydrobromide salt, often in its hydrated form, is particularly noted for its application as a sensitive nephelometric or turbidimetric reagent for the determination of sulfate ions at trace levels.[4] The core structure consists of a naphthalene backbone with a six-membered heterocyclic ring containing two nitrogen atoms.[3] This structural arrangement facilitates specific interactions that are leveraged in its analytical applications. Understanding its synthesis is crucial for ensuring the purity and reliability of the reagent for these sensitive measurements.

Reaction Principle and Mechanism

The synthesis of the 2-aminoperimidine core is a classic example of a cyclocondensation reaction. The most direct and established route involves the reaction of 1,8-diaminonaphthalene with cyanogen bromide (BrCN).

Overall Reaction:

-

Reactants: 1,8-Diaminonaphthalene, Cyanogen Bromide

-

Product: 2-Aminoperimidine Hydrobromide

-

Reaction Type: Nucleophilic Addition-Elimination followed by Intramolecular Cyclization

Mechanistic Insights:

The reaction proceeds through a multi-step mechanism that leverages the nucleophilic character of the amino groups on the naphthalene scaffold.

-

Nucleophilic Attack: One of the primary amino groups (-NH₂) of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This initial attack is the rate-determining step, leading to the formation of a reactive intermediate.

-

Intermediate Formation: This addition results in the formation of an N-cyano-diaminonaphthalene intermediate, with the displacement of the bromide ion.

-

Intramolecular Cyclization: The second amino group on the naphthalene backbone, now positioned advantageously, performs an intramolecular nucleophilic attack on the nitrile carbon of the cyano group. This ring-closing step is sterically favored due to the peri-positioning of the two amino groups.[5]

-

Protonation and Salt Formation: The resulting 2-aminoperimidine is a basic compound. In the presence of the hydrobromic acid (HBr) generated in situ (or from the bromide ion and ambient moisture), it is readily protonated to form the stable 2-aminoperimidine hydrobromide salt. This salt often crystallizes with water molecules, forming the hydrate.

Caption: Fig. 1: Proposed Reaction Mechanism.

Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of 2-aminoperimidine hydrobromide hydrate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Notes |

| 1,8-Diaminonaphthalene | 479-27-6 | 158.19 | 10.0 g | >98% | Starting material. Can be dark-colored; purification by recrystallization may be necessary if heavily discolored. |

| Cyanogen Bromide (BrCN) | 506-68-3 | 105.92 | 7.0 g | >97% | EXTREMELY TOXIC AND CORROSIVE .[6] Handle only in a certified chemical fume hood with appropriate personal protective equipment. |

| Ethanol (95%) | 64-17-5 | 46.07 | 250 mL | Reagent Grade | Reaction solvent. |

| Activated Charcoal | 7440-44-0 | 12.01 | ~1 g | - | For decolorizing the solution. |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For recrystallization. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

Calibrated balance

-

pH paper or meter

Synthesis Workflow

Caption: Fig. 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve 10.0 g of 1,8-diaminonaphthalene in 150 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.

-

Reagent Preparation (CRITICAL): In a separate flask inside a certified chemical fume hood , carefully dissolve 7.0 g of cyanogen bromide in 100 mL of 95% ethanol.

-

Causality: Dissolving the highly toxic solid BrCN in the solvent before addition allows for controlled, safe delivery to the reaction mixture and helps manage the initial exothermic reaction.

-

-

Addition: Transfer the cyanogen bromide solution to the addition funnel. Add the solution dropwise to the stirring diaminonaphthalene solution over 30-45 minutes. An exothermic reaction will occur, and the solution may change color.

-

Reflux: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.

-

Causality: Heating provides the necessary activation energy to drive the cyclization and ensure the reaction goes to completion.

-

-

Decolorization and Filtration: After the reflux period, remove the heating mantle and allow the mixture to cool slightly (to approx. 60 °C). Add about 1 g of activated charcoal to the mixture and swirl. Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Causality: Hot filtration is necessary to remove the charcoal and other insoluble impurities while keeping the desired product in solution, preventing premature crystallization and loss of yield.

-

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation and Washing: Collect the precipitated crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 50% aqueous ethanol, followed by a wash with cold ethanol to remove any residual impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a light-colored crystalline solid. The expected melting point is in the range of 295-300 °C.[4]

Safety and Handling

Cyanogen Bromide is a highly toxic and corrosive chemical that can be fatal if inhaled, swallowed, or absorbed through the skin. [7][8]

-

Engineering Controls: All manipulations involving cyanogen bromide MUST be performed in a certified, high-performance chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[6][10]

-

Handling: Avoid inhalation of dust or vapors.[9] Prevent contact with skin and eyes.[6][9] Do not allow cyanogen bromide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[7][10]

-

Waste Disposal: All waste containing cyanogen bromide must be quenched appropriately (e.g., with sodium hypochlorite solution under basic conditions) and disposed of as hazardous waste according to institutional guidelines.

Product Characterization

To confirm the identity and purity of the synthesized 2-aminoperimidine hydrobromide hydrate, the following characterization techniques are recommended:

-

Melting Point: The literature value for the melting point is approximately 295-300 °C or 297 °C.[1][4] A sharp melting point in this range is indicative of high purity.

-

Infrared (IR) Spectroscopy: Key stretches to look for include N-H stretching of the primary amine and the perimidine ring (typically broad in the 3100-3400 cm⁻¹ region), C=N stretching (~1640 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).

-

¹H NMR Spectroscopy: The spectrum (typically run in DMSO-d₆) will show characteristic signals for the aromatic protons on the naphthalene ring system and exchangeable protons for the -NH₂ and ring N-H groups.

-

Elemental Analysis: To confirm the empirical formula (C₁₁H₉N₃ · HBr · xH₂O) and determine the degree of hydration.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure reflux time and temperature are adequate. Check purity of starting 1,8-diaminonaphthalene. |

| Premature crystallization during hot filtration. | Ensure the solution is kept hot during filtration. Pre-heat the funnel and receiving flask. | |

| Dark, Oily Product | Impurities in starting material. | Recrystallize the 1,8-diaminonaphthalene from ethanol or toluene before use. |

| Insufficient decolorization. | Increase the amount of activated charcoal or the contact time before hot filtration. | |

| Product does not crystallize | Solution is too dilute. | Reduce the solvent volume by evaporation before cooling. |

| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |

References

- Tasdelen, M. A., & Yagci, Y. (2013). Perimidine-Based Stable Radical and Its Use as a Reversible Addition–Fragmentation Chain Transfer (RAFT) Agent.

- Bhardwaj, V., Gumber, D., & Singh, P. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. ChemistrySelect, 5(29), 8887-8908.

-

MDPI. (n.d.). New Aluminum Complexes with an Asymmetric Amidine–Imine Ligand: Synthesis, Characterization, and Application in Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis of perimidine and perinone derivatives from 1,8-diaminonaphthalene and acid anhydrides. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanogen Bromide. Retrieved from [Link]

- Al-Zahrani, L. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(15), 5849.

-

Penta. (n.d.). Safety Data Sheet: Cyanogen bromide. Retrieved from [Link]

-

ResearchGate. (2014). Naphthalene-1,8-diamine–2-(pyrimidin-2-yl)-1H-perimidine (2/1). Retrieved from [Link]

-

SciSpace. (n.d.). Condensation of 1,3-diketones with 1,8-diaminonaphthalene: Synthesis of bis(2,3-dihydroperimidine-2-spiro)cycloalkanes. Retrieved from [Link]

- Google Patents. (n.d.). CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2.

-

Chemical Point. (n.d.). 2-Aminoperimidine hydrobromide hydrate. Retrieved from [Link]

Sources

- 1. 2-Aminoperimidine 98 313223-13-1 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoperimidine hydrobromide sesquihydrate for the determination of SO42-, ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. nj.gov [nj.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1H-Perimidin-2-amine Hydrobromide Hydrate

This guide provides a comprehensive overview of the spectroscopic characterization of 1H-perimidin-2-amine hydrobromide hydrate, a heterocyclic compound of interest in medicinal chemistry and materials science. Perimidine derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties.[1] The hydrobromide salt form can enhance the compound's stability and solubility, which are critical parameters in drug development.[2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for spectroscopic analysis.

Molecular Structure and Key Features

1H-perimidin-2-amine hydrobromide hydrate possesses a tricyclic aromatic core with an exocyclic amine group at the 2-position. The hydrobromide salt formation involves the protonation of one of the nitrogen atoms, and the hydrate form indicates the presence of water molecules within the crystal lattice.

Caption: Molecular structure of 1H-perimidin-2-amine hydrobromide hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1H-perimidin-2-amine hydrobromide hydrate, both ¹H and ¹³C NMR are critical for confirming the molecular structure and understanding the electronic environment of the nuclei.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 1H-perimidin-2-amine hydrobromide hydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | br s | 2H | N-H (ring) | The acidic protons on the ring nitrogens are expected to be downfield and broad due to quadrupolar relaxation and exchange. |

| ~7.0 - 8.0 | m | 6H | Ar-H | The six aromatic protons of the naphthalene ring system will appear as a complex multiplet. The exact chemical shifts and coupling patterns depend on the substitution and electronic effects. |

| ~6.5 - 7.0 | br s | 2H | NH₂ | The exocyclic amine protons are also expected to be broad and their chemical shift can be solvent and concentration-dependent. |

Note: The chemical shifts are estimates based on data for similar perimidine derivatives.[3][4] The presence of the hydrobromide salt will influence the chemical shifts of the N-H protons.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required.

-

Reference: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 | C2 (C=N) | The carbon of the guanidinium-like group is expected to be significantly downfield. |

| ~100 - 145 | Ar-C | The ten carbons of the naphthalene ring system will appear in the aromatic region. Carbons attached to nitrogen will be further downfield. |

Note: The chemical shifts are estimates based on data for related perimidine structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 1H-perimidin-2-amine hydrobromide hydrate, it is particularly useful for confirming the presence of N-H, C=N, and C=C bonds, as well as the water of hydration.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H and O-H stretching (from NH, NH₂, and H₂O) |

| ~1650 | Strong | C=N stretching |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C aromatic ring stretching |

| ~1200 - 1000 | Medium | C-N stretching |

Note: An ATR-IR spectrum for 1H-perimidin-2-amine hydrobromide hydrate is available from Aldrich.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: An ESI-TOF (Time-of-Flight) or ESI-Q-TOF (Quadrupole-Time-of-Flight) for high-resolution mass spectrometry (HRMS).

-

Ionization Mode: Positive ion mode to observe the protonated molecule.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

Expected Mass Spectrometry Data:

The parent compound, 1H-perimidin-2-amine, has a monoisotopic mass of 183.080 g/mol . In positive ion mode ESI-MS, the expected observation would be the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z |

| [C₁₁H₁₀N₃]⁺ | 184.087 | [To be determined experimentally] |

Note: The hydrobromide and hydrate components will not be observed as part of the parent molecular ion in the gas phase under typical ESI conditions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like perimidines.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 800 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Acquisition: Record the absorption spectrum.

Expected UV-Vis Absorption Data:

Perimidine systems typically exhibit two intense broad absorption bands.[6]

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240-260 | [To be determined] | π → π |

| ~350-380 | [To be determined] | π → π |

Note: The exact positions of the absorption maxima can be influenced by the solvent and the protonation state of the molecule.

Workflow for Spectroscopic Characterization

Caption: A typical workflow for the comprehensive spectroscopic characterization of a novel compound.

References

-

Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health (NIH). [Link]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. ResearchGate. [Link]

-

Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3-dihydro-1H-perimidine(4a, 4b, 4g, 4h, 4i and 4j), where the solvent was CDCl 3. ResearchGate. [Link]

-

1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579. PubChem. [Link]

-

UVevis absorption and emission spectral data of the perimidine and... ResearchGate. [Link]

-

influence on the in vitro dissolution behavior and food effect. Royal Society of Chemistry. [Link]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rising Potential of 2,3-Dihydro-1H-Perimidine Derivatives in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation, a cornerstone of numerous physiological and pathological processes, presents a continuous challenge in drug discovery, demanding novel therapeutic agents with improved efficacy and safety profiles. Within the vast landscape of heterocyclic compounds, 2,3-dihydro-1H-perimidine derivatives have emerged as a promising scaffold for the development of new anti-inflammatory agents. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this unique chemical class. We will delve into their synthesis, explore their known and putative mechanisms of action, present detailed protocols for their evaluation, and analyze their structure-activity relationships. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

The 2,3-Dihydro-1H-Perimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1H-perimidine core, a tricyclic heterocyclic system, is formed by the fusion of a naphthalene ring with a dihydropyrimidine ring. This unique structural architecture imparts a degree of conformational rigidity and provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemists. While derivatives of the parent perimidine have been investigated for a range of biological activities, including antimicrobial and anticancer properties, the exploration of the anti-inflammatory potential of the 2,3-dihydro analogues is a more recent and rapidly evolving field of study.[1][2]

Synthesis of 2,3-Dihydro-1H-Perimidine Derivatives: A Practical Overview

The cornerstone of synthesizing 2,3-dihydro-1H-perimidine derivatives is the condensation reaction between 1,8-diaminonaphthalene and a variety of carbonyl compounds, primarily aldehydes and ketones.[2] This reaction is often catalyzed by acids and can be optimized through various synthetic methodologies to improve yields and purity.

General Synthetic Protocol

A typical synthesis involves the equimolar reaction of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often in the presence of a catalytic amount of a Brønsted or Lewis acid. The reaction mixture is typically stirred at room temperature or heated under reflux, and the product can often be isolated by simple filtration.[1]

Unraveling the Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of 2,3-dihydro-1H-perimidine derivatives are believed to be multifactorial. Current research points towards the inhibition of key inflammatory enzymes and potential modulation of pro-inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary and well-documented mechanism for the anti-inflammatory activity of several non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Studies have shown that certain 2,3-dihydro-1H-perimidine derivatives can inhibit COX activity. For instance, one derivative, designated as compound 4b in a study, demonstrated a 47% inhibition of COX at a concentration of 1000 nM.[1][2] This suggests that, similar to some established NSAIDs, these compounds may exert their anti-inflammatory effects at least in part through the attenuation of prostaglandin production.

Putative Modulation of NF-κB and MAPK Signaling Pathways

While direct evidence specifically linking 2,3-dihydro-1H-perimidine derivatives to the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is still emerging, their central role in inflammation makes them highly probable targets for these compounds.

-

The NF-κB Signaling Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, as well as the COX-2 enzyme. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs. It is plausible that 2,3-dihydro-1H-perimidine derivatives could interfere with this pathway at various points, such as by inhibiting the degradation of IκBα or preventing the nuclear translocation of the p65 subunit.

-

The MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. The p38 MAPK pathway, in particular, is a well-established target for anti-inflammatory drug discovery. Future research should investigate the potential of 2,3-dihydro-1H-perimidine derivatives to modulate the phosphorylation and activation of key MAPK proteins.

Below is a diagram illustrating the potential interplay of these pathways and the putative points of intervention for 2,3-dihydro-1H-perimidine derivatives.

Sources

Authored by: Gemini, Senior Application Scientist